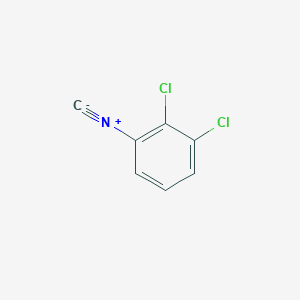

1,2-Dichloro-3-isocyanobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

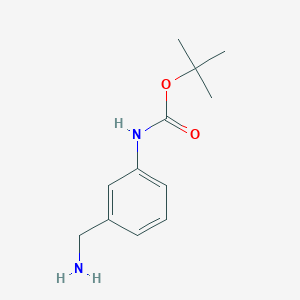

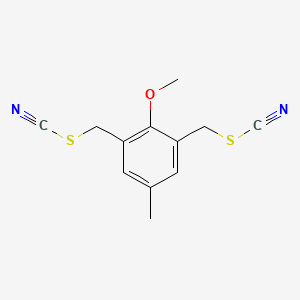

1,2-Dichloro-3-isocyanobenzene is an organic compound with the molecular formula C7H3Cl2N . It is used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system by antimycotic reagent and other inhibitors .

Synthesis Analysis

The synthesis of this compound can be achieved from Carbonimidic dichloride, (2,3-dichlorophenyl)- (9CI) . The kinetic parameters of the synthesis process, including the order of the reaction, the pre-exponential factor, and activation energy, were experimentally determined by conductance and other methods .Molecular Structure Analysis

This compound contains a total of 13 bonds; 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 positively charged N .Chemical Reactions Analysis

The catalytic oxidation of environmentally unfriendly chlorinated organics is a powerful tool that can be used to completely mineralize these organic compounds. In this study, metals (Mn, Ni, V, and Fe) supported on zirconia have been investigated as catalysts in the oxidation of 1,2-dichlorobenzene .Physical And Chemical Properties Analysis

The molecular weight of this compound is 172.01 g/mol . It has a total of 10 heavy atoms and 1 hydrogen bond acceptor .Applications De Recherche Scientifique

Production as an Intermediate

1,2-Dichlorobenzene is used predominantly as an intermediate in the production of other chemicals. For instance, it plays a crucial role in the production of 3,4-dichloronitrobenzene, which is used in a significant amount (90%) and as a solvent in isocyanate production (10%) (Knecht & Lewalter, 2012).

Use in Organic Synthesis

The compound has been utilized in the synthesis of various organic compounds. For example, 4,5-Dichloro-1,2-dicyanobenzene, a related compound, was synthesized from 4,5-dichloro-1,2-benzenedicarboxylic acid and used in the production of octasubstituted phthalocyanines (Wöhrle et al., 1993).

Studies in Solid-State Physics

Research into the solid phases of derivatives of 1,2-dichlorobenzene, like 1,2-dichloro-3,4,5,6-tetramethylbenzene, has provided insights into orientational disorder and molecular dynamics in solid-state physics (Bräuniger et al., 2001).

Photocycloaddition Reactions

The compound is also involved in photocycloaddition reactions. For instance, 1,2-trans-Dichloroethene undergoes meta-photocycloaddition with benzene derivatives, leading to the formation of cyclopropane rings in certain molecular skeletons (Gilbert et al., 1989).

Kinetic Studies

Kinetic studies of reactions involving 1,2-dichlorobenzene derivatives, like the parallel reaction between 1,2,4-trichlorobenzene and sodium methoxide, have been conducted. These studies contribute to a deeper understanding of reaction mechanisms and kinetics in organic chemistry (Wang et al., 2010).

Isotope Effects and Energy Treatments

The effects of biofield energy treatment on isotopic abundance ratios in compounds like 1-Chloro-3-nitrobenzene, a structurally related compound, have been explored. This research could inform the design of pharmaceuticals and agricultural chemicals (Trivedi et al., 2016).

Organometallic Chemistry

In organometallic chemistry, 1,2-dichlorobenzene derivatives have been employed in reactions, such as the reaction of μ-(1,2-Diisocyanobenzene)bis(chlorogold) with amines. This research offers insights into reaction mechanisms and product formation in organometallic systems (Fehlhammer & Finck, 1991).

Quantum Chemical Studies

Quantum-chemical considerations have been applied to understand the isomerization behavior of dichlorobenzenes, revealing important insights into proton addition positions and the activation energies for intramolecular migration of atoms (Borisov et al., 1992).

Propriétés

IUPAC Name |

1,2-dichloro-3-isocyanobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRZLUZDSRYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374199 |

Source

|

| Record name | 1,2-Dichloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

245539-09-7 |

Source

|

| Record name | 1,2-Dichloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)